molecular formula C13H16N4O2S B5537412 ethyl 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[(4,6-dimethyl-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B5537412
M. Wt: 292.36 g/mol
InChI Key: GXSBRJGMWGJKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned seems to be a complex organic molecule that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Pyrimidine derivatives are known to exhibit a wide range of reactivity, allowing them to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. These properties could include things like melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Cancer Treatment

Indole derivatives, which share a structural similarity with the compound , have been increasingly studied for their potential in treating cancer cells. These compounds exhibit various biologically vital properties, including the ability to interfere with cancer cell proliferation and survival . The specific mechanisms by which they exert their anticancer effects are diverse and can include the inhibition of signal transduction pathways, induction of apoptosis, and disruption of cell cycle progression.

Antimicrobial Activity

The structural framework of indole derivatives is also known to possess antimicrobial properties. These compounds can be designed to target specific microbial enzymes or pathways, leading to the inhibition of microbial growth or the death of the microorganisms . This application is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria.

Treatment of Disorders

Indole derivatives have shown promise in the treatment of various disorders in the human body. This includes neurological disorders, where these compounds can modulate neurotransmitter systems, and metabolic disorders, where they can affect pathways related to energy homeostasis and metabolism .

Antiviral Agents

Research has demonstrated that certain indole derivatives can act as potent antiviral agents. These compounds can inhibit the replication of viruses by targeting viral proteins or by interfering with the virus’s ability to enter and infect host cells . The development of such antiviral agents is crucial in the fight against emerging viral diseases.

Anti-HIV Activity

Indole derivatives have been synthesized and screened for their activity against HIV-1 and HIV-2 strains. These compounds can inhibit the replication of HIV in acutely infected cells, offering potential as therapeutic agents in the management of HIV/AIDS .

Green Chemistry Applications

The compound’s framework is conducive to green chemistry applications, where it can be used in the synthesis of other chemicals in a manner that reduces the use of hazardous substances and the generation of waste . This application is essential for developing sustainable chemical processes that are less harmful to the environment.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions. For example, some pyrimidine derivatives can cause skin and eye irritation .

Future Directions

Pyrimidines are a focus of research due to their presence in many biologically active compounds. Researchers are interested in developing new synthetic methods for pyrimidine derivatives, studying their reactivity, and exploring their potential uses in medicine and other fields .

properties

IUPAC Name

ethyl 2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-5-19-11(18)10-9(4)16-13(20-10)17-12-14-7(2)6-8(3)15-12/h6H,5H2,1-4H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSBRJGMWGJKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=NC(=CC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801331597
Record name ethyl 2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666578
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate

CAS RN

92110-11-7
Record name ethyl 2-[(4,6-dimethylpyrimidin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801331597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.